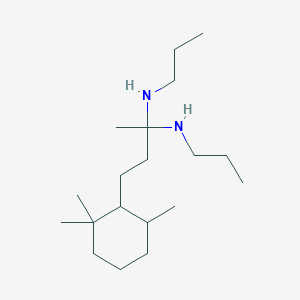
4-Hydroxybutan-2-yl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutan-2-yl pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group attached to a butan-2-yl chain, which is esterified with pentanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutan-2-yl pentanoate typically involves the esterification of 4-hydroxybutan-2-ol with pentanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxybutan-2-yl pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxobutan-2-yl pentanoate or 4-carboxybutan-2-yl pentanoate.
Reduction: Formation of 4-hydroxybutan-2-yl pentanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxybutan-2-yl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 4-hydroxybutan-2-yl pentanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. This hydrolysis can be catalyzed by esterases, enzymes that are abundant in biological systems. The released products can then participate in further metabolic processes.
Comparación Con Compuestos Similares
4-Hydroxybutan-2-one: Similar structure but lacks the ester group.
Butyl pentanoate: Similar ester structure but lacks the hydroxyl group.
4-Hydroxybutanoic acid: Similar hydroxyl and butan-2-yl structure but lacks the ester linkage.
Uniqueness: 4-Hydroxybutan-2-yl pentanoate is unique due to the presence of both a hydroxyl group and an ester linkage. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
89457-44-3 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-hydroxybutan-2-yl pentanoate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-9(11)12-8(2)6-7-10/h8,10H,3-7H2,1-2H3 |
Clave InChI |
RTMLRKZDPZPZPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
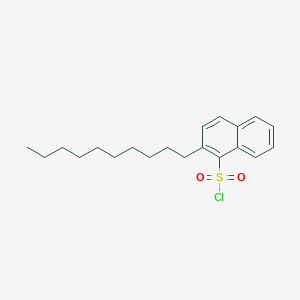
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)

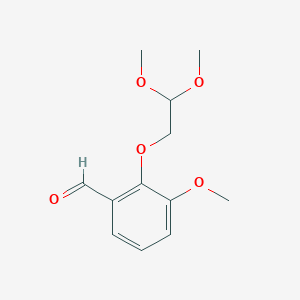
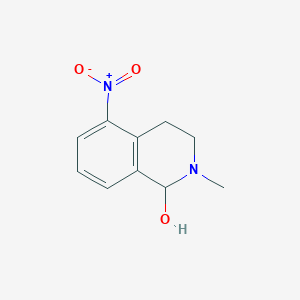



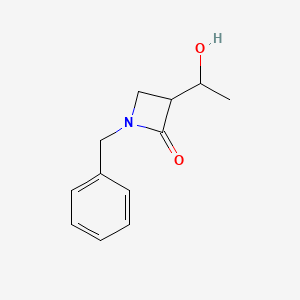
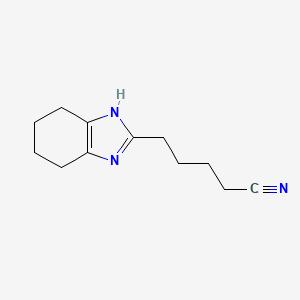
![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
